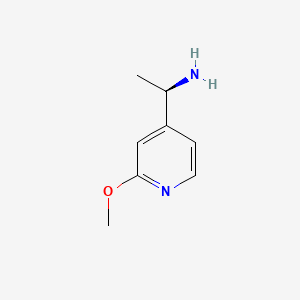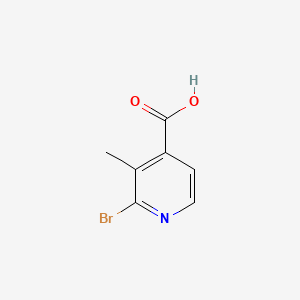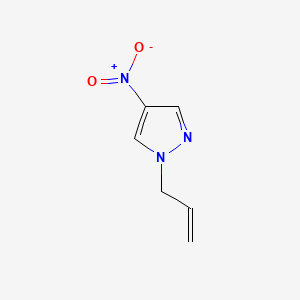
1-Allyl-4-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Allyl-4-nitro-1H-pyrazole” is a chemical compound with the CAS Number: 1240577-26-7 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of pyrazoles involves various methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine affords a wide variety of pyrazoles in very good yields .
Molecular Structure Analysis
Pyrazole is an aromatic azole with a molecular formula of C3H4N2 . It is a five-membered heterocycle derived from the parent pyrazole, with two adjacent nitrogen atoms in the annular structure .
Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals . For instance, a synthesized pyrazole derivative was found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
Agrochemistry
In the field of agrochemistry, pyrazoles are also quite significant . They can be used in the development of new pesticides and herbicides, given their bioactivity.
Coordination Chemistry
Pyrazoles play a crucial role in coordination chemistry . They can act as ligands, coordinating with metal ions to form complex structures.
Organometallic Chemistry
In organometallic chemistry, pyrazoles are used to form organometallic compounds . These compounds have applications in catalysis, materials science, and pharmaceuticals.
Biological Material or Organic Compound
4-Nitro-1H-pyrazole is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Green Synthesis
Pyrazole derivatives can be synthesized using eco-friendly methods . This innovative protocol benefits from the use of resinous, nontoxic, thermally stable, and cost-effective Amberlyst-70 as a heterogeneous catalyst .
Material Science
Pyrazole-containing compounds have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in material science .
Industrial Fields
In industrial fields, pyrazoles are used in the synthesis of various chemicals due to their diverse and valuable synthetical properties .
Safety and Hazards
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . The aim of future research is to synthesize structurally diverse pyrazole derivatives and find new and improved applications .
properties
IUPAC Name |
4-nitro-1-prop-2-enylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-2-3-8-5-6(4-7-8)9(10)11/h2,4-5H,1,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVVOPIFBJNGTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C=N1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-4-nitro-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2,3'-Bipyridin]-5'-amine](/img/structure/B566752.png)
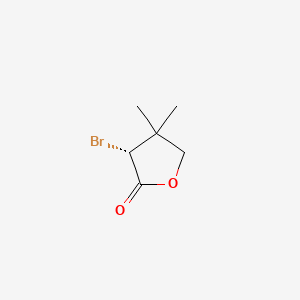
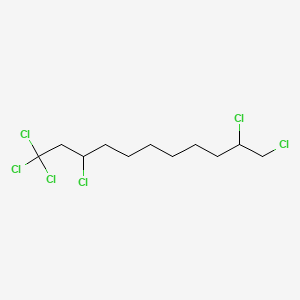


![4-[4-(Piperidinocarbonyl)phenyl]benzonitrile](/img/structure/B566759.png)


